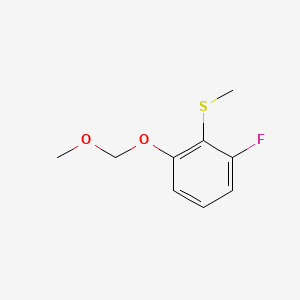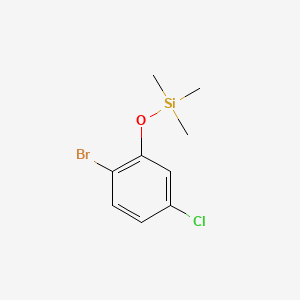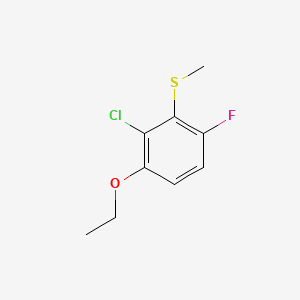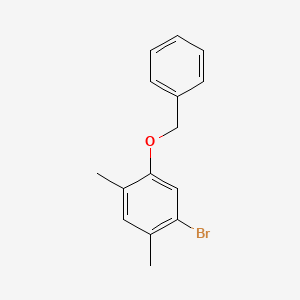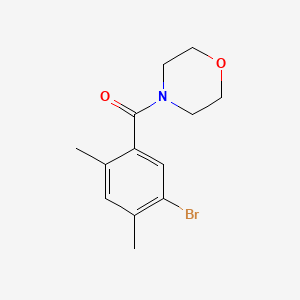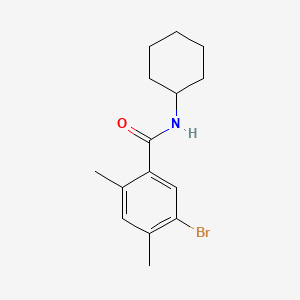
(6-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
(6-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane has a variety of scientific research applications. It can be used to study the structure and reactivity of organic molecules. It can also be used to study the mechanism of action of drugs and other biologically active compounds. This compound has been used to study the binding of drugs to their target proteins and the effects of drug-target interactions on the structure and function of proteins. It has also been used to study the mechanism of action of enzymes and other biological molecules.
Mécanisme D'action
The mechanism of action of (6-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane is not well understood. It is believed that the compound binds to proteins and other biological molecules, altering their structure and function. It is also believed that the compound may interact with other molecules in the cell, such as DNA, RNA, and lipids, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. The compound has been shown to affect the activity of enzymes and other proteins, but the exact mechanism of action is not known. It is believed that the compound may also interact with other molecules in the cell, such as DNA, RNA, and lipids, to modulate their activity.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (6-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane in laboratory experiments has several advantages and limitations. One advantage is that the compound is readily available and can be synthesized from commercially available starting materials. Additionally, the compound is relatively stable and can be stored for extended periods of time. The compound is also relatively non-toxic and can be used in experiments involving human subjects.
However, there are some limitations to the use of this compound in laboratory experiments. The compound is not very water soluble, which can limit its use in aqueous solutions. Additionally, the mechanism of action of this compound is not well understood, which can make it difficult to predict the effects of the compound on biological systems.
Orientations Futures
There are several potential future directions for (6-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane research. One potential direction is to further study the mechanism of action of the compound and its effects on biological systems. Additionally, further research could be done to investigate the potential applications of this compound in drug discovery and development. Finally, further research could be done to investigate the potential use of this compound in medical applications, such as cancer treatment.
Méthodes De Synthèse
(6-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane is synthesized from commercially available starting materials. The synthesis of this compound involves the reaction of 3-ethoxy-2-fluorophenyl)methyl sulfane with bromine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile. The reaction is typically carried out at room temperature and is complete in several hours. The product is isolated by filtration, washed with an aqueous solution, and dried.
Propriétés
IUPAC Name |
1-bromo-4-ethoxy-3-fluoro-2-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFOS/c1-3-12-7-5-4-6(10)9(13-2)8(7)11/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIRZICHPOLVFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)SC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFOS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



